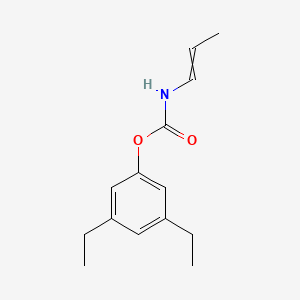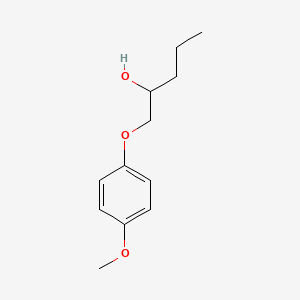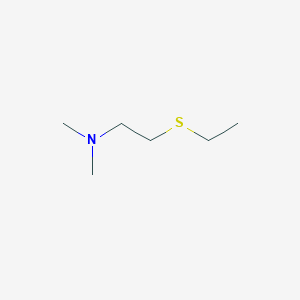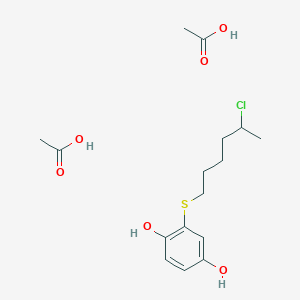
Acetic acid;2-(5-chlorohexylsulfanyl)benzene-1,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid;2-(5-chlorohexylsulfanyl)benzene-1,4-diol is a complex organic compound that combines the properties of acetic acid, a common carboxylic acid, with a benzene ring substituted with a 5-chlorohexylsulfanyl group and two hydroxyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-(5-chlorohexylsulfanyl)benzene-1,4-diol typically involves multiple steps:
Formation of the Benzene Derivative: The benzene ring is first substituted with a 5-chlorohexylsulfanyl group. This can be achieved through a nucleophilic substitution reaction where a suitable benzene derivative reacts with 5-chlorohexylsulfanyl chloride in the presence of a base.
Introduction of Hydroxyl Groups: The hydroxyl groups are introduced via electrophilic aromatic substitution. This can be done using a hydroxylating agent such as hydrogen peroxide in the presence of a catalyst.
Acetylation: The final step involves the acetylation of the benzene derivative to introduce the acetic acid moiety. This can be achieved using acetic anhydride in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and catalysts.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form quinones.
Reduction: Reduction reactions can target the acetic acid moiety or the benzene ring, leading to various reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens, nitrating agents, or sulfonating agents.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the acetic acid moiety or the benzene ring.
Substitution: Various substituted benzene derivatives depending on the reagents used.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of acetic acid;2-(5-chlorohexylsulfanyl)benzene-1,4-diol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the acetic acid moiety can participate in acid-base reactions. The 5-chlorohexylsulfanyl group may interact with hydrophobic regions of proteins or cell membranes, influencing the compound’s biological activity.
相似化合物的比较
Similar Compounds
Phenol: A benzene ring with a single hydroxyl group.
Chlorobenzene: A benzene ring with a chlorine atom.
Benzoic acid: A benzene ring with a carboxylic acid group.
Uniqueness
Acetic acid;2-(5-chlorohexylsulfanyl)benzene-1,4-diol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both hydroxyl and acetic acid groups allows for diverse reactivity, while the 5-chlorohexylsulfanyl group adds hydrophobic character and potential for specific interactions with biological targets.
属性
CAS 编号 |
89706-26-3 |
|---|---|
分子式 |
C16H25ClO6S |
分子量 |
380.9 g/mol |
IUPAC 名称 |
acetic acid;2-(5-chlorohexylsulfanyl)benzene-1,4-diol |
InChI |
InChI=1S/C12H17ClO2S.2C2H4O2/c1-9(13)4-2-3-7-16-12-8-10(14)5-6-11(12)15;2*1-2(3)4/h5-6,8-9,14-15H,2-4,7H2,1H3;2*1H3,(H,3,4) |
InChI 键 |
LPOBJRLGUKECQH-UHFFFAOYSA-N |
规范 SMILES |
CC(CCCCSC1=C(C=CC(=C1)O)O)Cl.CC(=O)O.CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Chloro-1-[(octylsulfanyl)methyl]pyridin-1-ium chloride](/img/structure/B14405882.png)

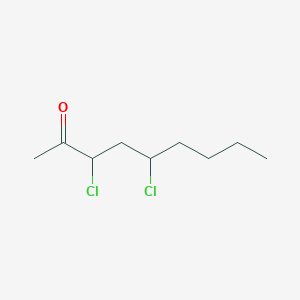
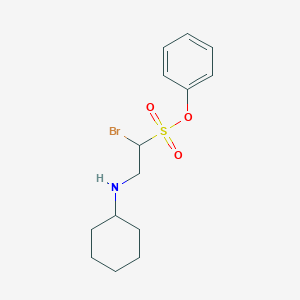
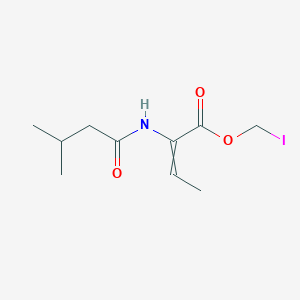
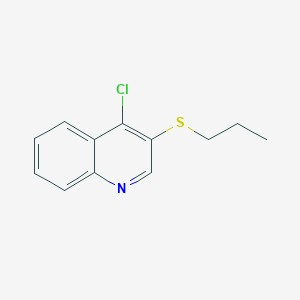
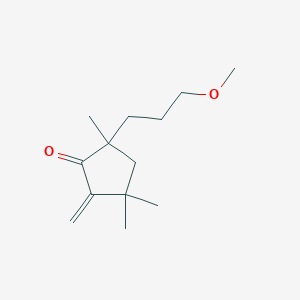
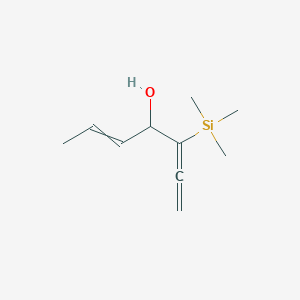
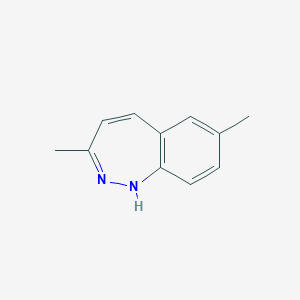
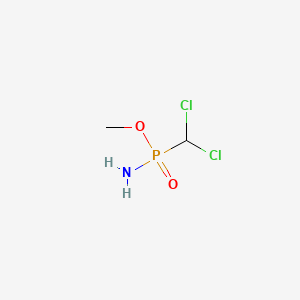
![6-Bromo-3-{4-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]phenyl}-2-methylquinazolin-4(3H)-one](/img/structure/B14405966.png)
